molecular formula C25H32N2O4 B5199864 1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B5199864
M. Wt: 424.5 g/mol
InChI Key: WTZUJLFJNJUKSX-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a hexyloxyphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hexyloxyphenyl and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hexyloxyphenyl Group: This step may involve the use of hexyloxybenzene derivatives and suitable coupling reactions.

    Introduction of the Methoxyphenyl Group: This can be done using methoxybenzene derivatives and appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.

    Hexyloxyphenyl Derivatives: Compounds with similar hexyloxyphenyl groups.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups.

Uniqueness

1-[4-(Hexyloxy)phenyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione is unique due to the specific combination of functional groups and the potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

1-(4-hexoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-3-4-5-6-17-31-22-13-9-20(10-14-22)27-24(28)18-23(25(27)29)26-16-15-19-7-11-21(30-2)12-8-19/h7-14,23,26H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZUJLFJNJUKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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